molecular formula C23H22FN5O2S2 B2922189 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1351596-96-7

2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B2922189
CAS No.: 1351596-96-7
M. Wt: 483.58
InChI Key: OMBWMNZJUIXONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates multiple pharmacologically relevant structural motifs:

  • Benzothiazole moiety: Known for antitumor, antimicrobial, and central nervous system (CNS) activity due to its planar aromatic structure and hydrogen-bonding capability .
  • 1,3,4-Oxadiazole-thioether linkage: Enhances metabolic stability and serves as a bioisostere for ester or amide groups, improving drug-likeness .
  • 4-(2-Fluorophenyl)piperazine: Fluorination at the phenyl ring increases lipophilicity and modulates receptor binding, commonly seen in antipsychotic and antidepressant agents .

Properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S2/c24-16-5-1-3-7-18(16)28-11-13-29(14-12-28)22(30)15-32-23-27-26-20(31-23)9-10-21-25-17-6-2-4-8-19(17)33-21/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBWMNZJUIXONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a complex molecule that integrates various pharmacophores, including benzothiazole and oxadiazole moieties. These structural components are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The molecular structure can be represented as follows:

C19H20FN4O2S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_4\text{O}_2\text{S}

This compound features a benzothiazole ring, which has been associated with anticancer and antimicrobial activities, and an oxadiazole ring known for its potential in drug design.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent. Below is a summary of the key findings related to its biological activity.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines, including colon carcinoma and lung adenocarcinoma. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
24aHCT-1512.5Apoptosis induction
24bA54910.0Cell cycle arrest

Antimicrobial Activity

The compound's benzothiazole component contributes to its antimicrobial properties. Studies have demonstrated that similar compounds exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli25
Pseudomonas aeruginosa30

Case Studies

  • Study on Anticancer Efficacy : A study published in PMC9268695 evaluated the anticancer efficacy of a series of benzothiazole derivatives, including those related to the target compound. The results indicated a potent inhibitory effect on cell proliferation in HCT-15 cells with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Screening : Another research focused on the synthesis and biological evaluation of thioamide derivatives demonstrated that compounds similar to the target exhibited strong antibacterial activity against various pathogens, suggesting potential therapeutic applications in treating infections .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The presence of the oxadiazole moiety is believed to trigger apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : Benzothiazole derivatives often act as enzyme inhibitors, disrupting critical metabolic pathways in bacteria and cancer cells alike.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications:

Core Heterocycle: The target compound’s 1,3,4-oxadiazole-thioether core (vs. thiazolidinone in 5a) may confer greater metabolic stability and π-π stacking interactions . Benzothiazole-ethyl substitution (target) vs.

Piperazine Substituents :

  • The 2-fluorophenyl group (target) balances lipophilicity and electron-withdrawing effects compared to 3-trifluoromethylphenyl () or phenyl (), which could influence blood-brain barrier penetration .

Synthetic Routes :

  • The target compound’s synthesis likely mirrors methods in , involving condensation under acidic reflux conditions . In contrast, employs aryl isothiocyanates for benzothiazole-functionalized triazinanes, suggesting divergent reactivity .

Hypothesized Pharmacological Advantages:

  • The 2-fluorophenyl group may enhance receptor binding affinity over non-fluorinated analogs (e.g., ) due to increased electronegativity and van der Waals interactions .
  • The benzothiazole-ethyl chain could improve solubility compared to bulkier substituents (e.g., trifluoromethoxy in ) .

Q & A

Q. What synthetic methodologies are employed for constructing the benzo[d]thiazol and 1,3,4-oxadiazole moieties in this compound?

The benzo[d]thiazol ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions. For the 1,3,4-oxadiazole moiety, hydrazine intermediates are cyclized using dehydrating agents like POCl₃ or PPA. Key steps include refluxing in DMF with aryl isothiocyanates (4–6 hours), monitored by TLC, followed by purification via recrystallization (ethanol) or column chromatography .

Q. What analytical techniques are critical for confirming the compound’s structure?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing oxadiazole S-linked vs. N-linked isomers).
  • HRMS : Validates molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (>97%) .

Q. What purification methods are effective for isolating this compound post-synthesis?

Recrystallization (ethanol or DMF/ethanol mixtures) is preferred for solid intermediates. For oily or complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves impurities. TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) ensures reaction completion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of intermediates with similar structural motifs?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic amines and isothiocyanates.
  • Catalyst use : Adding catalytic HCl (1–2 drops) accelerates cyclization.
  • Temperature control : Reflux at 90–95°C for 4–6 hours maximizes conversion while minimizing side reactions (e.g., hydrolysis) .

Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?

  • Cross-validation : Compare NMR chemical shifts with analogous compounds (e.g., 2a in shows δ 7.8–8.2 ppm for aromatic protons).
  • Isotopic labeling : Use ¹⁵N-labeled reagents to clarify ambiguous peaks in crowded regions.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do structural modifications in the piperazine or fluorophenyl regions affect physicochemical properties?

  • Piperazine substituents : Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance metabolic stability by reducing CYP450 oxidation.
  • Fluorophenyl position : Para-substitution improves lipid solubility (logP ~2.8), while ortho-substitution may sterically hinder receptor binding .

Q. What computational approaches predict binding affinity and guide structural optimization?

  • Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonding with benzo[d]thiazol’s NH group).
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across derivatives?

  • Dose-response reevaluation : Confirm activity at multiple concentrations (e.g., 1–100 µM) to rule out assay artifacts.
  • Off-target profiling : Use kinase/GPCR panels to identify polypharmacology.
  • Metabolic stability assays : Compare microsomal half-lives (e.g., rat liver microsomes) to explain potency-loss in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.